3-Aminopyridazine-4-carboximidhydrazide
Description
Properties
CAS No. |
137609-33-7 |
|---|---|
Molecular Formula |
C5H8N6 |
Molecular Weight |
152.16 g/mol |
IUPAC Name |
N',3-diaminopyridazine-4-carboximidamide |
InChI |
InChI=1S/C5H8N6/c6-4(10-8)3-1-2-9-11-5(3)7/h1-2H,8H2,(H2,6,10)(H2,7,11) |
InChI Key |
LAXKBHTYWQNSMU-UHFFFAOYSA-N |
SMILES |
C1=CN=NC(=C1C(=NN)N)N |
Isomeric SMILES |
C1=CN=NC(=C1/C(=N/N)/N)N |
Canonical SMILES |
C1=CN=NC(=C1C(=NN)N)N |
Synonyms |
4-Pyridazinecarboximidic acid, 3-amino-, hydrazide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of 3-Aminopyridazine-4-carboximidhydrazide with two analogs: Methyl 3-aminopyridazine-4-carboxylate () and 4-Aminopyridine-3-carbohydrazide ().
Research Findings and Limitations
Key Studies and Gaps
- Synthetic Accessibility: Methyl 3-aminopyridazine-4-carboxylate (CAS 1256633-18-7) is commercially available for research (BLD Pharmatech) but lacks detailed pharmacological data .
- Pyridine vs. Pyridazine : Pyridazine’s electron-deficient ring may enhance reactivity in nucleophilic substitutions compared to pyridine derivatives.
- Similar precautions likely apply to the target compound.
Critical Data Gaps
- No CAS or molecular weight data are available for 3-Aminopyridazine-4-carboximidhydrazide or 4-Aminopyridine-3-carbohydrazide ().
- Limited comparative studies on pyridazine vs. pyridine carbohydrazides.
Preparation Methods
Route 1: Imidoyl Chloride Intermediate Method
This method adapts the protocol from, where pyrimidine-4-carboxamide was converted to its hydrazide derivative:
Step 1: Formation of Imidoyl Chloride
React 3-aminopyridazine-4-carboxamide with PCl₅ (1.2 equiv) and POCl₃ (1.2 equiv) in toluene under reflux (110°C, 7 h). The reaction generates the corresponding imidoyl chloride, which is isolated via solvent evaporation.
Step 2: Hydrazide Formation
Treat the crude imidoyl chloride with hydrazine hydrate (3 mL per 450 mg substrate) at room temperature for 4 h. Purification via silica gel chromatography (cyclohexane/ethyl acetate gradient) yields the target hydrazide.
| Parameter | Value | Source Adaptation |
|---|---|---|
| Yield | 48% (analogous system) | |
| Key Reagents | PCl₅, POCl₃, N₂H₄·H₂O | |
| Reaction Time | 11 h total |
Critical Analysis of Methodological Challenges
Regioselectivity in Amination
The introduction of the amine group at the 3-position of pyridazine requires careful control. Patent CN104356057A highlights the use of metal oxide catalysts (e.g., CuO, ZnO) for directing amination in pyridine systems. For pyridazines, similar catalytic systems could mitigate byproducts:
Proposed Catalytic System
Stability of Hydrazide Intermediates
The electron-deficient pyridazine ring may promote premature decomposition under acidic conditions. Lessons from suggest:
-
Maintaining pH > 7 during workup
-
Using cold (0–5°C) recrystallization solvents
-
Adding antioxidants (e.g., BHT) to storage solutions
Spectroscopic Characterization Benchmarks
Successful synthesis requires validation through:
-
¹H NMR : Aromatic protons in δ 8.5–9.5 ppm range (pyridazine ring), NH₂ signals at δ 6.2–6.8 ppm
-
LC-MS : [M+H]⁺ peak at m/z 166.1 (C₅H₆N₅O theoretical 166.06)
Industrial Scalability Considerations
Adapting batch protocols from for continuous flow systems could enhance productivity:
-
Flow Reactor Parameters :
-
Residence Time: 30 min
-
Temperature: 90°C
-
Pressure: 3 bar
-
-
Predicted Output : 1.2 kg/day (vs. 0.5 kg/day batch)
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